
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide (CHEMS) is an important synthetic compound that has been used in various scientific research applications. It is a water-soluble compound that is widely used in laboratory experiments and has been studied for its biochemical and physiological effects.
Scientific Research Applications
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including the synthesis of a variety of organic compounds, the detection of certain compounds in biological samples, and the study of biochemical and physiological effects. It has also been used in the study of the mechanism of action of drugs and in the synthesis of new drugs.
Mechanism of Action
The mechanism of action of 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been suggested that it may act as an agonist of certain G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide have not been extensively studied. However, it has been suggested that it may have anti-inflammatory and analgesic effects. It may also have an effect on the immune system and may be involved in the regulation of certain hormones.
Advantages and Limitations for Lab Experiments
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has several advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to work with. It is also relatively inexpensive and has a high purity. However, it has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide. These include further studies of its biochemical and physiological effects, the development of new synthesis methods, and the exploration of its potential use in drug development. Additionally, further research into its mechanism of action and its potential therapeutic applications could be beneficial. Finally, further studies of its safety and toxicity should also be undertaken.
Synthesis Methods
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophthalic anhydride with 2-hydroxyethyl-2-methylbenzene sulfonamide in the presence of a base. This reaction produces a sulfonamide product. The second step involves the reaction of the sulfonamide product with 4-chlorophthalic anhydride in the presence of a base to form 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide. The final step involves the hydrolysis of 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide to form the desired product.
properties
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-6-7-12(10-15(11)25(23,24)19-8-9-22)16-13-4-2-3-5-14(13)17(18)21-20-16/h2-7,10,19,22H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHFDZJLURIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
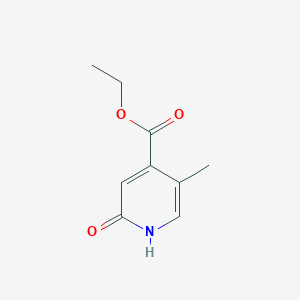
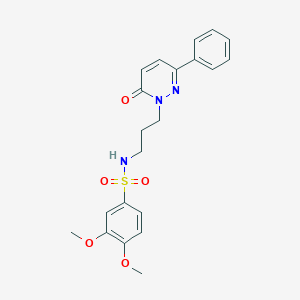
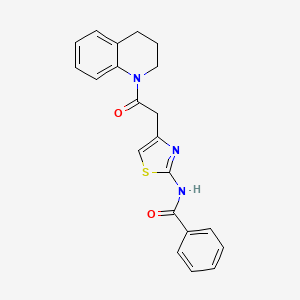
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
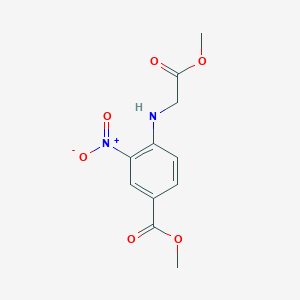
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

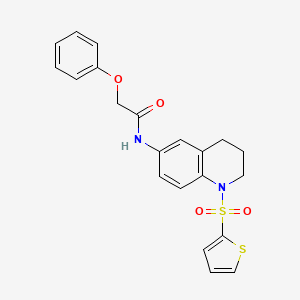

![3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2819847.png)